Home > Products > Screening Compounds P66439 > Atorvastatin Impurity 17
Atorvastatin Impurity 17 - 1331869-19-2

Atorvastatin Impurity 17

Catalog Number: EVT-1478328
CAS Number: 1331869-19-2
Molecular Formula: C26H22FNO3
Molecular Weight: 415.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in synthesizing Atorvastatin Calcium [, ], a potent 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor [, , ]. This enzyme plays a key role in cholesterol biosynthesis.

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound serves as a crucial intermediate in synthesizing (3R,5R)-7-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt (2:1) trihydrate, a potent HMG-CoA reductase inhibitor clinically used as Atorvastatin Calcium. [, , , , ]

Relevance: This compound is structurally very similar to the main compound, (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide, with the key difference being the presence of a double bond in the main compound between the carbon attached to the fluorophenyl group and the carbon attached to the phenyl and isopropyl groups. This structural similarity makes it a direct precursor to the main compound in atorvastatin synthesis. [, , , , ]

2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

Compound Description: This compound is a novel impurity identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxoN-phenylpentanamide. []

Relevance: This compound shares the core structure of a butanamide chain with a 4-fluorophenyl group and a phenyl group attached to the fourth carbon with the main compound, (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide. The differences lie in the presence of an acetyl group instead of the isopropyl and an extra phenyl group attached to the nitrogen of the amide. This structural similarity highlights potential side reactions during atorvastatin synthesis. []

2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound is another novel impurity found during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxoN-phenylpentanamide. []

Relevance: This compound is almost identical to 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a direct precursor to (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide, except for the fluorine atom's position on the phenyl ring (meta instead of para). This subtle difference emphasizes the importance of regioselectivity in the synthesis of atorvastatin and its intermediates. []

4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one

Compound Description: This compound is synthesized by reacting 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide with 4-fluorobenzaldehyde. []

Relevance: This compound is formed by cyclizing a structure very similar to (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide. It highlights the reactivity of the α,β-unsaturated ketone moiety in the main compound and its potential for undergoing cyclization reactions. []

(4R)-methyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-3-acetate

Compound Description: This compound, alongside 4-fluoro-α-[2-methyl-1-oxopropyl]η-oxo-N-β-diphenylbenzene butaneamide (structurally similar to the main compound), is a crucial component in a new synthetic pathway for Atorvastatin Calcium. []

Relevance: Although not directly resembling the main compound, (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide, this compound plays a key role in a novel synthesis of Atorvastatin, highlighting alternative approaches to constructing this essential drug molecule. []

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Compound Description: This compound is a key starting material in a concise synthesis of Atorvastatin lactone, which can be further converted into Atorvastatin Calcium. []

Relevance: While not structurally similar to (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide, this compound's role in a concise Atorvastatin synthesis underscores the exploration of diverse synthetic strategies for this important drug target. []

(3R,5R)-7-amino-3,5-(O-isopropylidene)dihydroxy-heptanoate tert-butyl

Compound Description: This compound, along with N-phenyl-2-[1-phenyl-2-(4-fluorophenyl)-2-oxo]ethyl-4-methyl-3-oxo-pentanamide (structurally similar to the main compound), serves as a starting material in a novel synthesis of amorphous Atorvastatin Calcium. []

Relevance: This compound, while not directly resembling the main compound, (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide, highlights the exploration of diverse synthetic approaches and forms of Atorvastatin Calcium, further emphasizing the importance of this drug target. []

4-methyl-3-oxo-N-phenylpentanamide

Compound Description: This compound acts as a starting material in the synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate in the synthesis of Atorvastatin Calcium. [] It is also a key component in the concise synthesis of Atorvastatin lactone, further highlighting its importance in the synthetic pathway of Atorvastatin Calcium. []

Relevance: This compound serves as a direct building block for the synthesis of (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide and highlights the stepwise construction of this molecule from simpler starting materials. [, ]

Overview

Atorvastatin Impurity 17 is a specific impurity associated with the pharmaceutical compound atorvastatin, which is widely used as a cholesterol-lowering medication. Atorvastatin functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, playing a crucial role in cholesterol biosynthesis. The presence of impurities like Atorvastatin Impurity 17 can affect the drug's efficacy and safety, necessitating stringent quality control measures in its synthesis and formulation.

Source

Atorvastatin was first approved for clinical use in the 1990s and has since become one of the most prescribed medications globally. The impurity in question arises during the synthesis of atorvastatin, which can occur through various chemical pathways that may introduce unwanted by-products. Research indicates that Atorvastatin Impurity 17 can be formed during the complex multi-step synthesis process of atorvastatin, particularly involving intermediates and reaction conditions that lead to incomplete reactions or side reactions .

Classification

Atorvastatin Impurity 17 is classified as a chemical impurity within the broader category of pharmaceutical impurities. It is essential to identify and quantify such impurities to comply with regulatory standards set by agencies like the United States Food and Drug Administration and the European Medicines Agency.

Synthesis Analysis

Methods

The synthesis of atorvastatin typically involves multiple steps, including the formation of various intermediates. Atorvastatin Impurity 17 can be generated during these synthetic routes due to side reactions or incomplete conversions of intermediates.

  1. Two-Step Process: One notable method involves a two-step process where intermediates are synthesized, followed by extraction and purification steps. For instance, an intermediate may be extracted using ethyl acetate, which can lead to varying levels of purity depending on the conditions .
  2. Use of Catalysts: The application of specific catalysts, such as amidine bases, has been shown to enhance yields while minimizing impurities. The careful control of reaction conditions—such as temperature and pH—can also significantly impact the formation of impurities .

Technical Details

The synthesis process often requires precise control over reaction parameters to minimize the formation of Atorvastatin Impurity 17. Techniques such as high-performance liquid chromatography are employed to monitor impurity levels throughout the synthesis .

Molecular Structure Analysis

Structure

Atorvastatin Impurity 17 is a structural variant related to atorvastatin but differs slightly in its molecular configuration. The exact molecular structure may vary based on the specific synthetic route taken.

Data

The molecular formula for atorvastatin is C33_{33}H35_{35}F2_{2}N2_{2}O5_{5}, with a molecular weight of approximately 559.6 g/mol. The presence of impurities like Atorvastatin Impurity 17 can alter these parameters slightly, which is critical for analytical characterization.

Chemical Reactions Analysis

Reactions

Atorvastatin Impurity 17 can form through several chemical reactions during the synthesis of atorvastatin:

  1. Hydrolysis Reactions: These reactions can lead to degradation products that might include various impurities.
  2. Side Reactions: Incomplete reactions or side reactions involving intermediates can yield Atorvastatin Impurity 17.

Technical Details

Monitoring these reactions typically involves chromatographic techniques that separate atorvastatin from its impurities, allowing for quantification and identification .

Mechanism of Action

Process

Atorvastatin acts primarily by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. While Atorvastatin Impurity 17 itself does not have therapeutic effects, its presence could potentially influence the pharmacokinetics of atorvastatin if not adequately controlled.

Data

The mechanism involves competitive inhibition where atorvastatin binds to the active site of HMG-CoA reductase more effectively than its substrate, leading to decreased cholesterol levels in plasma .

Physical and Chemical Properties Analysis

Physical Properties

Atorvastatin Impurity 17 shares some physical properties with atorvastatin but may differ in solubility and stability under various conditions.

Chemical Properties

  • Solubility: Typically soluble in organic solvents but may exhibit different solubility characteristics compared to pure atorvastatin.
  • Stability: Sensitive to hydrolysis and oxidation; conditions such as pH and temperature significantly affect stability.

Relevant data indicate that impurities can alter these properties, emphasizing the need for rigorous testing during drug formulation .

Applications

Scientific Uses

Atorvastatin Impurity 17 serves primarily as a reference compound for quality control in pharmaceutical manufacturing. Its identification and quantification are crucial for ensuring compliance with regulatory standards regarding drug purity.

In research contexts, understanding impurities like Atorvastatin Impurity 17 contributes to improving synthetic methods for atorvastatin and developing more efficient purification processes, ultimately enhancing product quality and safety .

Properties

CAS Number

1331869-19-2

Product Name

Atorvastatin Impurity 17

IUPAC Name

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide

Molecular Formula

C26H22FNO3

Molecular Weight

415.47

InChI

InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+

SMILES

CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3

Synonyms

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide; ATS Diketoene

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.